2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a synthetic compound frequently used as a building block in organic synthesis and medicinal chemistry research. This compound incorporates a 1,4-benzodioxane ring system, which is present in various bioactive molecules with diverse pharmacological properties []. It serves as a versatile intermediate for developing potential therapeutic agents, particularly those targeting enzymes like cholinesterases, lipoxygenases, and α-glucosidases [, ].
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 244.68 g/mol. It is classified as an N-acyl-amino acid, which is a carboxamide formed from the condensation of a carboxylic acid with an amino group . This compound is of interest in pharmaceutical chemistry due to its potential biological activity against pathogenic microbes and other therapeutic applications .
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride involves several steps:
The molecular structure of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride can be represented using various structural notations:
C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl
DXPAOUXKEBVMTC-UHFFFAOYSA-N
The compound features a benzodioxin core structure with an amine and acetamide functional groups contributing to its biological activity. The presence of chlorine in the hydrochloride form enhances its solubility in water.
The compound can undergo various chemical reactions typical for amides and amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to study structure-activity relationships.
The mechanism of action for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride primarily involves its interaction with biological receptors or enzymes:
Quantitative studies on receptor occupancy and pharmacokinetics are essential for understanding the efficacy of this compound in therapeutic settings.
The compound's stability and solubility are crucial for its formulation in pharmaceutical applications.
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride has potential applications in various scientific fields:
This compound exemplifies the ongoing research into novel pharmaceutical agents derived from natural product scaffolds, highlighting the importance of synthetic chemistry in drug discovery.
The 1,4-benzodioxane scaffold—comprising a planar aromatic ring fused to a non-planar dioxane alicycle—confers unique physicochemical and topological properties essential for molecular recognition. Its structural versatility enables diverse binding interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects [3]. This bicyclic system’s conformational flexibility allows optimal orientation of substituents within enzyme active sites and receptor pockets, explaining its prevalence in therapeutics.
Notably, 1,4-benzodioxane forms the core architecture of multiple marketed drugs and investigational agents. Eliglustat (Cerdelga®), a glucosylceramide synthase inhibitor for Gaucher’s disease, and doxazosin (Cardura®), an antihypertensive α1-adrenoceptor antagonist, exemplify its clinical impact [3]. The scaffold’s chiral carbon at position 2 enables enantioselective synthesis, critical for optimizing target selectivity and minimizing off-target effects—demonstrated by compounds like F17807, developed through stereocontrolled methodologies [3]. Natural derivatives further validate its bioactivity: Silybin (a hepatoprotective flavonolignan) and haedoxan A (an insecticidal agent) incorporate 1,4-benzodioxane configurations that drive their efficacy [3] [4].
Table 1: Marketed Drugs and Bioactive Compounds Featuring the 1,4-Benzodioxane Scaffold [3] [4]
Compound Name | Therapeutic Application | Biological Target |
---|---|---|
Doxazosin (Cardura®) | Hypertension, Benign Prostatic Hyperplasia | α1-Adrenergic Receptor Antagonist |
Eliglustat (Cerdelga®) | Gaucher’s Disease | Glucosylceramide Synthase Inhibitor |
Silybin | Hepatoprotective Agent | Antioxidant/Free Radical Scavenger |
Haedoxan A | Natural Insecticide | GABAA Receptor Modulator |
Piperoxan | Historical Sympatholytic (Discontinued) | α-Adrenergic Receptor Antagonist |
Acetamide derivatives (RC(O)NHR') constitute a pharmacologically significant class due to their capacity for hydrogen bonding and dipole-mediated interactions with enzyme catalytic sites. The −NHC(O)− linkage mimics transition states in hydrolytic reactions, making acetamide-based compounds potent inhibitors of carbohydrate-processing and neurotransmitter-regulating enzymes [4]. This is exemplified by synthetic sulfonamide-acetamide hybrids bearing benzodioxane moieties, which exhibit dual inhibitory activity against α-glucosidase and acetylcholinesterase (AChE)—enzymes critically involved in type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), respectively [4].
In α-glucosidase inhibition, acetamide derivatives like compounds 7a–l (sulfonamide-acetamide-benzodioxane hybrids) disrupt oligosaccharide hydrolysis in the small intestine, reducing postprandial hyperglycemia in T2DM [4]. Similarly, their interaction with AChE’s peripheral anionic site (PAS) or catalytic anionic site (CAS) prevents acetylcholine hydrolysis, potentially ameliorating cholinergic deficits in AD [4]. Beyond neurological and metabolic applications, acetamide functionalities enhance glycogen phosphorylase (GP) inhibition when conjugated to glucose moieties. Compounds such as N-(β-d-glucopyranosyl)-1,4-benzodioxane-2-carboxamides exploit acetamide-mediated hydrogen bonding to suppress hepatic glucose output, highlighting their multitarget potential [7].
Table 2: Enzyme Targets of Acetamide-Containing Hybrids with Therapeutic Potential [4] [7]
Enzyme Target | Biological Role | Therapeutic Area | Inhibitor Design Strategy |
---|---|---|---|
α-Glucosidase | Intestinal Carbohydrate Hydrolysis | Type 2 Diabetes | Sulfonamide-acetamide-benzodioxane hybrids |
Acetylcholinesterase (AChE) | Acetylcholine Hydrolysis | Alzheimer’s Disease | N-Arylacetamide derivatives |
Glycogen Phosphorylase (GP) | Hepatic Glycogen Degradation | Hyperglycemia Management | N-(β-d-Glucopyranosyl)benzodioxane carboxamides |
Lipoxygenase | Inflammatory Mediator Synthesis | Inflammation | Acetamide-linked radical scavengers |
Hybridizing 1,4-benzodioxane and acetamide pharmacophores leverages complementary pharmacological and physicochemical properties to enhance target engagement. The benzodioxane moiety provides a rigid, hydrophobic platform that improves membrane permeability and occupies allosteric pockets, while the flexible acetamide linker enables directed hydrogen bonding with catalytic residues [3] [4]. This synergy is evident in "2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride", where the protonated aminoacetamide side chain (−NH−C(O)−CH2−NH3+Cl−) extends from the benzodioxane’s 6-position, creating a multidentate interaction motif [1] [5].
Structurally, the electron-rich benzodioxane oxygen atoms engage in hydrogen bond acceptance, while the acetamide’s carbonyl and amine groups serve as hydrogen bond donors/acceptors. This dual capability facilitates simultaneous interactions with polar and non-polar enzyme subsites—critical for inhibiting multifunctional targets like AChE, which possesses both a catalytic gorge and peripheral anionic site [4]. Conformational studies of analogs (e.g., N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives) confirm that the benzodioxane-acetamide tether enables optimal spatial positioning of aryl sulfonamide groups within hydrophobic enzyme clefts, enhancing inhibitory potency [4]. Furthermore, chiral 1,4-benzodioxane centers confer stereoselective binding advantages; for instance, R- and S-enantiomers of benzodioxane carboxamides exhibit differential GP inhibition due to distinct binding poses within the enzyme’s allosteric site [7].
Table 3: Structural and Functional Contributions of Hybrid Components [1] [3] [4]
Pharmacophore | Key Structural Features | Functional Contributions to Hybrids |
---|---|---|
1,4-Benzodioxane | - Fused bicyclic system- Chiral C2 center- Electron-rich dioxane ring | - Enhanced lipid solubility and membrane permeability- Occupation of auxiliary hydrophobic pockets- Enantioselective target engagement |
Acetamide Linker | −NH−C(O)− or −C(O)−NH− spacer- Hydrogen bond donor/acceptor capability | - Directional hydrogen bonding with catalytic residues- Mimicry of substrate transition states- Conformational flexibility for optimal pharmacophore display |
Aminoacetamide Tail | −NH−C(O)−CH2−NH2 (often as hydrochloride salt) | - Cationic charge for ionic interactions- Extended reach into solvent-exposed regions- Salt formation for improved crystallinity/solubility |
This hybridization strategy exemplifies rational drug design: the benzodioxane scaffold directs target selectivity, while the acetamide tail fine-tunes binding kinetics and inhibitory capacity. Future developments will likely exploit advances in asymmetric synthesis and computational modeling to optimize stereochemistry and substitution patterns for next-generation dual-pharmacophore agents [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9